molecular formula C18H17ClN4 B2939990 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline CAS No. 241146-70-3

2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline

Cat. No.: B2939990
CAS No.: 241146-70-3
M. Wt: 324.81
InChI Key: GKXAPAUNNFDGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The incorporation of a piperazine ring with a chlorophenyl group into the quinoxaline structure enhances its biological and chemical properties, making it a compound of interest in various scientific fields.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific conditions of the biochemical reaction .

Cellular Effects

2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline can have various effects on different types of cells and cellular processes . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the concentration of the compound .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple steps . It can bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These changes can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It can interact with certain enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific pathways and effects can vary depending on the specific conditions .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. This involves interactions with various transporters and binding proteins, and can affect the compound’s localization or accumulation.

Subcellular Localization

The subcellular localization of this compound can vary depending on the specific conditions . It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . The localization can affect the compound’s activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline typically involves the reaction of 3-chlorophenylpiperazine with quinoxaline derivatives. One common method includes the following steps:

    Formation of 3-chlorophenylpiperazine: This can be achieved by reacting 3-chloroaniline with piperazine in the presence of a suitable catalyst.

    Coupling with Quinoxaline: The 3-chlorophenylpiperazine is then reacted with a quinoxaline derivative under specific conditions, such as using a solvent like dimethylformamide (DMF) and a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its interactions with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Chlorophenyl)piperazin-1-yl]quinoxaline
  • 2-[4-(2-Chlorophenyl)piperazin-1-yl]quinoxaline
  • 2-[4-(3-Bromophenyl)piperazin-1-yl]quinoxaline

Uniqueness

2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for biological targets, making it a compound of particular interest in medicinal chemistry.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4/c19-14-4-3-5-15(12-14)22-8-10-23(11-9-22)18-13-20-16-6-1-2-7-17(16)21-18/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXAPAUNNFDGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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